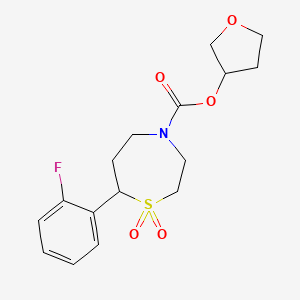

Tetrahydrofuran-3-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrahydrofuran-3-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a chemical compound that has gained significant attention in the scientific research community. It is commonly used in various laboratory experiments due to its unique properties and potential applications in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

CO2 Capture from Flue Gas

THF and its derivatives have been studied for their thermodynamic promotion effects on clathrate-based CO2 capture from simulated flue gas. Research indicates that THF solutions can significantly reduce the clathrate formation pressure, showing the highest gas uptake and steepest CO2 concentration changes in the vapor phase, making them viable thermodynamic promoters for clathrate-based CO2 capture considering lower pressure requirements and higher CO2 enrichment in the clathrate phase (Kim et al., 2017).

Photocatalytic Hydrofluoroalkylation

In the realm of organic synthesis, THF has been utilized as a hydrogen atom source in the visible-light-induced 1,1-hydrofluoroalkylation of alkynes, providing a novel method for constructing fluoroalkanes and synthesizing various fluoroalkylated cyclic ketones with excellent trans-diastereoselectivity (Wan et al., 2019).

Tetrahydrofuran Synthesis

Research on tetrahydrofuran synthesis emphasizes its importance in synthetic and natural products displaying a variety of biological properties. Approaches like debenzylative cycloetherification reactions have been developed for constructing tetrahydrofuran moieties, showing regio- and stereoselectivity without the need for selective protection/deprotection strategies (Tikad et al., 2016).

Combustion and Biofuels

THF and its alkylated derivatives are considered promising future biofuels. They are important intermediates during the low-temperature oxidation of conventional hydrocarbon fuels and heavy biofuels. Studies on the combustion of THF provide insights into its use as a biofuel, with research covering laminar low-pressure premixed flame structure, atmospheric adiabatic laminar burning velocities, and high-pressure ignition delay times (Tran et al., 2015).

Oxidative C-H/N-H Cross-Coupling

A study on the catalytic oxidative amination of THF mediated by visible-light catalysis has shown the activation of the C(sp3)-H bond of THF using molecular oxygen as a benign oxidant, providing a green route for N-substituted azoles (Zhang et al., 2017).

Propiedades

IUPAC Name |

oxolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO5S/c17-14-4-2-1-3-13(14)15-5-7-18(8-10-24(15,20)21)16(19)23-12-6-9-22-11-12/h1-4,12,15H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGYQOTZCZAXDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)OC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydrofuran-3-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2868587.png)

![10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2868590.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2868593.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide](/img/structure/B2868594.png)

![(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B2868598.png)

![N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2868599.png)

![methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate](/img/structure/B2868600.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2868601.png)

![1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B2868602.png)

![ethyl 1-(2-{[2-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2868607.png)

![1-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]phthalazine](/img/structure/B2868610.png)